

Technical Support Center: Enhancing Ceramic Thermal Shock Resistance with Ulexite

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Compound of Interest

Compound Name: Ulexite

Cat. No.: B576465

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with **ulexite** to enhance the thermal shock resistance of ceramics.

Frequently Asked Questions (FAQs)

1. What is **ulexite** and what is its role in ceramic formulations?

Ulexite is a naturally occurring borate mineral with the chemical formula $\text{NaCaB}_5\text{O}_9 \cdot 8\text{H}_2\text{O}$.^[1] In ceramic bodies, it primarily functions as a powerful flux. This means it lowers the melting point of other raw materials in the formulation, promoting the formation of a glassy phase at lower temperatures. This can lead to several beneficial effects, including reduced sintering temperatures, which saves energy, and increased vitrification, resulting in a denser and less porous ceramic body.^[1]

2. How does the addition of **ulexite** enhance the thermal shock resistance of ceramics?

The enhancement of thermal shock resistance in ceramics is attributed to a combination of factors. **Ulexite**'s role as a flux contributes to this improvement in several ways:

- **Increased Mechanical Strength:** By promoting vitrification, **ulexite** helps in the formation of a denser ceramic body with fewer pores. This increased density is often correlated with higher mechanical strength, such as bending strength.^[1] A stronger ceramic is better equipped to withstand the internal stresses generated by rapid temperature changes without fracturing.

- **Reduced Porosity:** The glassy phase formed by the melting of **ulexite** can fill the open pores within the ceramic structure.[1] A reduction in porosity generally leads to improved mechanical properties and can limit the propagation of microcracks that often initiate thermal shock failure.
- **Potential for Lower Thermal Expansion:** Boron, a key component of **ulexite**, is known to be used in the formulation of low thermal expansion glasses and ceramics.[2] The introduction of **ulexite** can contribute to lowering the overall coefficient of thermal expansion (CTE) of the fired ceramic body, thereby reducing the magnitude of thermal stresses.

3. What are the typical addition levels of **ulexite** in ceramic bodies?

The optimal amount of **ulexite** depends on the specific ceramic composition and the desired final properties. However, studies have shown that even small additions can have a significant impact. For instance, in some ceramic tile formulations, additions as low as 0.5% by weight have been shown to significantly increase bending strength and decrease water absorption.[1] It is crucial to conduct systematic experiments to determine the ideal percentage for a particular application, as excessive amounts can have detrimental effects.

4. What are the potential adverse effects of using excessive **ulexite**?

While beneficial in controlled amounts, an overabundance of **ulexite** can lead to several problems:

- **Bubble Formation:** **Ulexite** has a high Loss on Ignition (LOI), meaning it releases a significant amount of water vapor and other gases upon heating.[3] If the **ulexite** content is too high, these gases can become trapped within the vitrifying body, leading to the formation of bubbles and blisters. This increases porosity and negatively impacts the mechanical strength and surface quality of the ceramic.[1]
- **Decreased Strength:** Although small additions of **ulexite** can enhance strength, excessive amounts can lead to the formation of a large, continuous glassy phase, which can make the ceramic more brittle and prone to fracture, thereby reducing its overall strength.[1]
- **Flocculation of Ceramic Slips:** **Ulexite** can release ions such as Ca^{2+} into the ceramic slip, which can disrupt the stability of the suspension and cause flocculation. This can negatively affect the rheological properties of the slip, making it difficult to process and cast.

Troubleshooting Guide

Issue	Potential Causes	Recommended Solutions
Cracking of ceramic pieces during cooling or after thermal shock testing.	<ul style="list-style-type: none">- The amount of ulexite may be too high, leading to a brittle glassy phase.- The cooling rate may be too fast for the ceramic body to withstand the thermal stresses.- Inadequate sintering, resulting in a porous and weak body.	<ul style="list-style-type: none">- Systematically decrease the percentage of ulexite in your formulation.- Optimize the cooling cycle of your firing process.- Ensure your sintering temperature and soaking time are sufficient to achieve a dense, well-vitrified body.
Presence of bubbles, blisters, or high porosity in the fired ceramic.	<ul style="list-style-type: none">- Excessive ulexite content leading to gas evolution.- The heating rate during firing is too fast, trapping gases within the body.	<ul style="list-style-type: none">- Reduce the amount of ulexite in your formulation.- Employ a slower heating rate, particularly during the dehydration and dehydroxylation stages of ulexite.- Consider using calcined ulexite to reduce the amount of volatile components.
Thickening or flocculation of the ceramic slip after ulexite addition.	<ul style="list-style-type: none">- Release of divalent cations (Ca^{2+}) from ulexite, which disrupts the action of deflocculants.	<ul style="list-style-type: none">- Adjust the type and concentration of your deflocculant to counteract the flocculating effect.- Experiment with the order of addition of raw materials during slip preparation.- Consider pre-treating the ulexite or using a more stable boron source if the problem persists.
Inconsistent results in thermal shock resistance tests.	<ul style="list-style-type: none">- Non-uniform distribution of ulexite in the ceramic body.- Variations in the sample preparation and testing procedures.	<ul style="list-style-type: none">- Ensure thorough mixing and milling of the raw materials to achieve a homogeneous distribution of ulexite.- Strictly adhere to a standardized protocol for sample

preparation and thermal shock testing.

Data Presentation

Table 1: Effect of **Ulexite** Addition on the Physical and Mechanical Properties of a Ceramic Body

Ulexite Addition (wt%)	Water Absorption (%)	Fired Bending Strength (MPa)	Linear Shrinkage (%)
0 (Standard Body)	7.0	24.0	4.0
0.5	4.5	30.0	5.0
1.0	6.5	28.0	5.5
2.0	6.0	27.0	5.0
4.0	7.5	25.0	4.5
6.0	8.0	23.0	4.0

Data synthesized from a study on the effects of **ulexite** addition to a ceramic tile body fired at 1192°C.[\[1\]](#)

Experimental Protocols

Preparation of Ceramic Samples with Ulexite

This protocol describes the preparation of ceramic test specimens with varying percentages of **ulexite**.

Materials and Equipment:

- Ceramic raw materials (e.g., clay, albite, pegmatite, quartz)
- Ulexite** (dried and crushed)
- Ball mill with alumina milling media

- Sieve (e.g., 63- μm)
- Uniaxial press
- Drying oven
- High-temperature furnace

Procedure:

- Formulation: Prepare different batches of the ceramic body with varying weight percentages of **ulexite** (e.g., 0%, 0.5%, 1%, 2%, 4%, 6%).[\[1\]](#)
- Milling: Wet mill each batch of the formulated raw materials in a ball mill with alumina milling media for a specified time (e.g., 20 minutes) to ensure a homogeneous mixture.[\[1\]](#)
- Sieving: Sieve the milled slurry through a 63- μm screen to obtain a fine and uniform powder after drying.[\[1\]](#)
- Pressing: Uniaxially press the dried powder into the desired sample shape (e.g., rectangular bars for flexural strength testing) at a specific pressure (e.g., 60 MPa).[\[1\]](#)
- Drying: Dry the pressed samples in an oven at a controlled temperature (e.g., 110°C) to remove residual moisture.
- Firing: Fire the dried samples in a furnace using a controlled heating and cooling schedule. The peak firing temperature will depend on the ceramic formulation but can be in the range of 1100-1200°C.[\[1\]](#)

Thermal Shock Resistance Testing (Water Quenching Method)

This protocol is based on the principles of the Hasselmann method and ASTM C484 for determining the thermal shock resistance of ceramic tiles.[\[3\]](#)

Materials and Equipment:

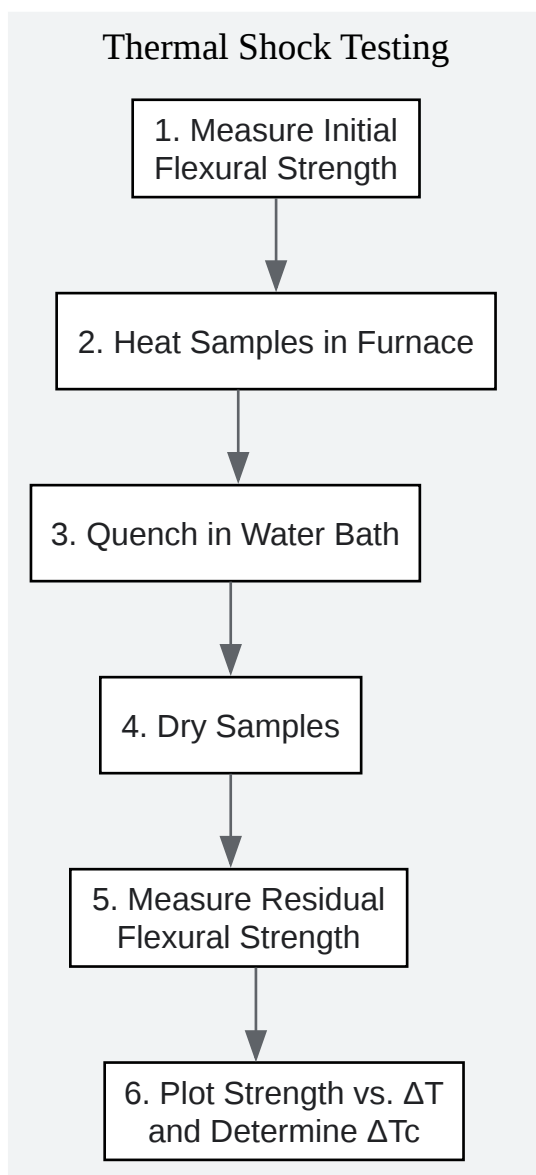
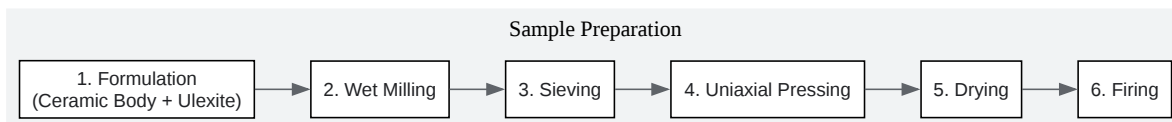
- Fired ceramic test specimens

- High-temperature furnace with a calibrated thermocouple
- Water bath with controlled temperature (e.g., 15°C)
- Tongs or other suitable handling equipment
- Flexural strength testing machine (e.g., three-point bending test setup)

Procedure:

- **Initial Strength Measurement:** Determine the average flexural strength of a set of as-fired (un-shocked) ceramic specimens. This will serve as the baseline.
- **Heating:** Place a set of test specimens in the furnace and heat them to a specific temperature (e.g., 100°C). Allow the samples to soak at this temperature for a sufficient time to ensure thermal equilibrium.
- **Quenching:** Rapidly remove the heated specimens from the furnace and immediately immerse them in the water bath. The transfer time should be minimized.
- **Drying:** After quenching, remove the specimens from the water bath and thoroughly dry them.
- **Post-Shock Strength Measurement:** Measure the residual flexural strength of the quenched and dried specimens.
- **Iterative Testing:** Repeat steps 2-5 with new sets of specimens at progressively higher furnace temperatures (e.g., increasing in increments of 25°C or 50°C).
- **Data Analysis:** Plot the residual flexural strength as a function of the temperature difference (ΔT = furnace temperature - water bath temperature). The critical temperature difference (ΔT_c) is often defined as the ΔT at which a significant drop in strength (e.g., 30-50%) is observed.

Visualizations



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